
4-iodotetrahydro-2H-pyran
Overview
Description
4-Iodotetrahydro-2H-pyran: is an organic compound with the molecular formula C5H9IO. It is a colorless liquid characterized by the presence of an iodine atom attached to a tetrahydropyran ring. This compound is known for its diverse applications in organic synthesis and is often used as a building block in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Tetrahydro-2H-pyran-4-ol:
Reagents: 1H-imidazole, iodine, triphenylphosphine, tetrahydrofuran.
Conditions: The reaction is carried out at 0°C and then warmed to room temperature. The product is purified via column chromatography.
Yield: Approximately 64.3%.
-
Alternative Method:
Reagents: 1H-imidazole, iodine, triphenylphosphine, dichloromethane.
Conditions: The reaction is conducted at 15°C for 16 hours under an inert atmosphere. The product is extracted with ethyl acetate and purified via column chromatography.
Yield: Approximately 51%.
Industrial Production Methods: Industrial production methods for 4-iodotetrahydro-2H-pyran typically involve similar synthetic routes but are optimized for larger scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- 4-Iodotetrahydro-2H-pyran can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Common Reagents: Sodium azide, potassium cyanide, thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
-
Reduction Reactions:
- The iodine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
- Substitution reactions yield various substituted tetrahydropyran derivatives.
- Reduction reactions yield tetrahydropyran.
Scientific Research Applications
Synthetic Chemistry
4-Iodotetrahydro-2H-pyran serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique reactivity allows for efficient construction of various structures, making it a valuable tool in organic synthesis.
Key Reactions:
- Cross-Coupling Reactions: It is employed in nickel-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and natural products. For instance, it has been used to produce valuable products with high diastereoselectivity and yields in gram-scale reactions .
- Alkylation of Furans: This compound has facilitated the regioselective alkylation of furans using alkyl iodides, showcasing its utility in synthesizing bioactive compounds .
Pharmaceutical Development
In pharmaceutical chemistry, this compound plays a pivotal role in the development of new drugs. Its ability to enhance biological activity through iodination makes it a key player in drug synthesis.
Applications:
- Drug Synthesis: It is involved in the synthesis of iodinated compounds that exhibit improved pharmacokinetics and biological activity, which are critical for therapeutic efficacy .
- Medicinal Chemistry: The compound's derivatives have been explored for their potential to treat various diseases, including cancer and viral infections .
Material Science
The compound contributes to advancements in material science by being part of formulations for polymers and coatings.
Properties:
- Durability and Resistance: It enhances the properties of materials, making them more durable and resistant to environmental factors .
Biochemical Research
This compound is utilized as a biochemical probe to study interactions within biological systems.
Research Focus:
- Biochemical Pathways: Its application as a probe allows researchers to investigate various biomolecular interactions, aiding in understanding complex biochemical pathways .
Agricultural Chemistry
In agricultural applications, this compound is significant for developing agrochemicals.
Impact:
- Pesticide Development: It aids in creating more effective pesticides and herbicides that can enhance crop yield and sustainability .
Table 1: Summary of Applications of this compound
Application Area | Specific Uses | Key Benefits |
---|---|---|
Synthetic Chemistry | Intermediate for organic synthesis | Enables efficient construction of complex structures |
Pharmaceutical Development | Drug synthesis and enhancement | Improves pharmacokinetics and biological activity |
Material Science | Formulation of polymers and coatings | Increases durability and environmental resistance |
Biochemical Research | Probing biomolecular interactions | Aids in studying biochemical pathways |
Agricultural Chemistry | Development of agrochemicals | Enhances effectiveness of pesticides/herbicides |
Case Study 1: Nickel-Catalyzed Cross-Coupling
A study demonstrated the use of this compound in nickel-catalyzed cross-coupling reactions achieving yields up to 66%. This method allows for late-stage functionalization of natural products, showcasing its potential in medicinal chemistry .
Case Study 2: Synthesis of Bioactive Compounds
Research has shown that derivatives of this compound possess significant biological activities against various diseases. For example, compounds synthesized from this precursor have shown promise in treating viral infections such as HIV and hepatitis C .
Mechanism of Action
The mechanism of action of 4-iodotetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the iodine atom. The iodine atom can be readily displaced by nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
-
4-Bromotetrahydro-2H-pyran:
- Similar structure but with a bromine atom instead of iodine.
- Less reactive compared to 4-iodotetrahydro-2H-pyran.
-
4-Chlorotetrahydro-2H-pyran:
- Contains a chlorine atom instead of iodine.
- Even less reactive than the bromine and iodine analogs.
Uniqueness:
- This compound is more reactive due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond compared to carbon-bromine and carbon-chlorine bonds. This makes it a more versatile intermediate in organic synthesis .
Biological Activity
4-Iodotetrahydro-2H-pyran (CHIO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of iodine in its structure enhances its reactivity and interaction with biological targets, making it a subject of various research studies.
This compound is characterized by its molecular formula and structure, which includes a tetrahydropyran ring with an iodine substituent at the 4-position. This configuration influences its biological activity and reactivity in chemical reactions.
Property | Value |
---|---|
Molecular Formula | CHIO |
Molecular Weight | 202.03 g/mol |
Appearance | Colorless liquid |
Boiling Point | 133 °C |
Density | 1.61 g/cm³ |
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Its mechanism of action often involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating metabolic pathways.
- Receptor Binding : It may interact with receptors involved in signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Properties
In vitro studies have shown that this compound derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. This property has been explored for potential therapeutic applications against different cancer types .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against both bacteria, indicating promising antibacterial activity.
- Cytotoxicity Against Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours.
Synthesis and Derivatives
The synthesis of this compound typically involves the iodination of tetrahydropyran precursors using iodine or iodine-containing reagents under controlled conditions. Various derivatives have been synthesized to enhance its biological activity by modifying functional groups at different positions on the pyran ring.
Comparison with Analogous Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better:
Compound | Biological Activity | Remarks |
---|---|---|
4-Bromotetrahydro-2H-pyran | Moderate antimicrobial | Less potent than iodinated form |
Tetrahydropyran | Low biological activity | Lacks halogen substituent |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-iodotetrahydro-2H-pyran, and how can reaction conditions be optimized?
- Methodology : The most reliable method involves iron-catalyzed cross-coupling reactions. For example, coupling this compound with alkynyl Grignard reagents (e.g., (cyclohex-1-en-1-ylethynyl)magnesium bromide) using FeBr₂ (98–99.999% purity) as a catalyst in anhydrous THF. Yields range from 75% to 82% depending on scale and reagent stoichiometry .
- Optimization Tips :
- Use NMP as a co-solvent to enhance reaction efficiency.
- Purify via flash chromatography (hexanes/EtOAc gradients) to isolate the product .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Key Techniques :
- ¹H/¹³C NMR : Look for characteristic shifts, e.g., δ 3.98–3.86 ppm (tetrahydropyran O–CH₂) and δ 2.85–2.61 ppm (ring protons adjacent to iodine) .
- GCMS : Confirm molecular ion peaks (e.g., m/z 190 for C₁₃H₁₈O derivatives) and ensure purity >95% .
Q. What are the common functionalization reactions of this compound, and how do reagents influence product selectivity?
- Reaction Types :
- Cross-Coupling : Alkynylation via FeBr₂ catalysis (e.g., trimethylsilyl acetylenes).
- Substitution : Halogen exchange using Pd/Cu catalysts for aryl/alkenyl groups .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in reactions involving this compound derivatives?
- Strategies :
- Chiral ligands (e.g., bisphosphines) can induce asymmetry during coupling. For example, L3 ligands yield (2R*,3S*,4S*) configurations in related tetrahydropyrans .
- Temperature modulation: Lower temperatures (−40°C) reduce epimerization in stereosensitive intermediates .
Q. What mechanistic insights explain contradictions in yield reproducibility during scale-up synthesis?
- Analysis : At 20 mmol scale, yields drop to 75% (vs. 82% at 1 mmol) due to inefficient mixing or FeBr₂ oxidation. Use rigorous inert atmospheres (Ar/N₂) and pre-dried solvents to mitigate .
- Validation : Monitor reaction progress via TLC and adjust catalyst loading (5–10 mol%) dynamically .
Q. How does computational modeling aid in predicting novel reactions of this compound?
- Tools : AI-driven platforms (e.g., Template_relevance models) leverage Reaxys and Pistachio databases to propose feasible pathways, such as iododeboronation or ring-opening cascades .
- Case Study : Simulations predict that steric bulk at the 4-position disfavors SN2 mechanisms, favoring radical pathways in dehalogenation .
Q. What green chemistry approaches are applicable to minimize waste in this compound synthesis?
- Innovations :
- Replace THF with cyclopentyl methyl ether (CPME), a biodegradable solvent.
- Catalytic recycling of FeBr₂ via magnetic nanoparticle supports reduces heavy metal waste .
Q. How does this compound participate in natural product synthesis, and what are key intermediates?
- Applications :
- Core Structure : Used in (+)-SCH 351448 synthesis via stannane-free hydrodehalogenation to form dehalo-tetrahydropyrans .
- Functionalization : Introduce cyclohexenyl ethynyl groups for bioactive terpene analogs .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
- Stability Data :
- Degrades via iodide elimination under light; store in amber vials at −20°C under argon.
- NMR stability assays show <5% decomposition over 6 months under optimal conditions .
Q. How can researchers resolve contradictory biological activity data for this compound derivatives?
Properties
IUPAC Name |
4-iodooxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRNQTFTRDPITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383726 | |
Record name | 4-iodotetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-18-7 | |
Record name | 4-iodotetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODOTETRAHYDRO-2H-PYRAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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